![molecular formula C18H24F3N3O B10971055 N-(1-Adamantyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]propanamide](/img/structure/B10971055.png)
N-(1-Adamantyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]propanamide
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Overview
Description
N-(1-Adamantyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]propanamide is a synthetic compound characterized by the presence of an adamantyl group and a trifluoromethyl-substituted pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Adamantyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]propanamide typically involves the following steps:
Formation of the Pyrazole Ring:
Attachment of the Adamantyl Group: The adamantyl group is introduced through a nucleophilic substitution reaction, where an adamantyl halide reacts with the pyrazole derivative.
Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the adamantyl-substituted pyrazole with a suitable acylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(1-Adamantyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-(1-Adamantyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-Adamantyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The adamantyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound .
Comparison with Similar Compounds
Similar Compounds
N-(1-Adamantyl)trifluoroacetamide: Similar in structure but lacks the pyrazole ring.
N-(3,5-dimethyl-1-adamantyl)acetamide: Contains a dimethyl-substituted adamantyl group instead of the trifluoromethyl-pyrazole moiety.
Uniqueness
N-(1-Adamantyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]propanamide is unique due to the presence of both the adamantyl and trifluoromethyl-pyrazole groups, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C18H24F3N3O |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-(1-adamantyl)-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanamide |
InChI |
InChI=1S/C18H24F3N3O/c1-10-3-15(18(19,20)21)23-24(10)11(2)16(25)22-17-7-12-4-13(8-17)6-14(5-12)9-17/h3,11-14H,4-9H2,1-2H3,(H,22,25) |
InChI Key |
OGTJAMKEIDNPNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(C)C(=O)NC23CC4CC(C2)CC(C4)C3)C(F)(F)F |
Origin of Product |
United States |
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